molecular formula C12H15ClO B2413507 (1R,2S)-2-(4-Chlorophenyl)cyclohexanol CAS No. 557088-90-1

(1R,2S)-2-(4-Chlorophenyl)cyclohexanol

Cat. No.: B2413507
CAS No.: 557088-90-1
M. Wt: 210.7
InChI Key: IJTCXAWGMMJYLJ-NWDGAFQWSA-N
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Description

(1R,2S)-2-(4-Chlorophenyl)cyclohexanol is a chiral compound with a cyclohexanol backbone substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-Chlorophenyl)cyclohexanol typically involves the reduction of the corresponding ketone, (1R,2S)-2-(4-Chlorophenyl)cyclohexanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone is hydrogenated in the presence of a chiral catalyst. This method ensures high yield and enantiomeric purity, which is crucial for applications in pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(4-Chlorophenyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: Further reduction can lead to the formation of cyclohexane derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: (1R,2S)-2-(4-Chlorophenyl)cyclohexanone.

    Reduction: Various cyclohexane derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atom on the phenyl ring.

Scientific Research Applications

(1R,2S)-2-(4-Chlorophenyl)cyclohexanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-Chlorophenyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The hydroxyl group and the 4-chlorophenyl moiety are key functional groups that interact with the target sites, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(4-Fluorophenyl)cyclohexanol
  • (1R,2S)-2-(4-Bromophenyl)cyclohexanol
  • (1R,2S)-2-(4-Methylphenyl)cyclohexanol

Uniqueness

(1R,2S)-2-(4-Chlorophenyl)cyclohexanol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

(1R,2S)-2-(4-chlorophenyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTCXAWGMMJYLJ-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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